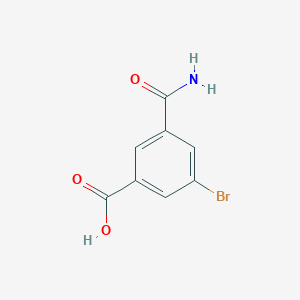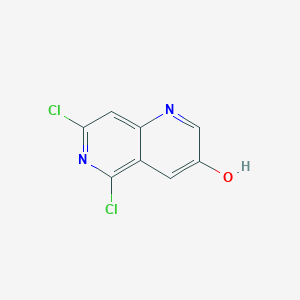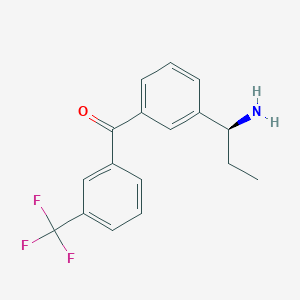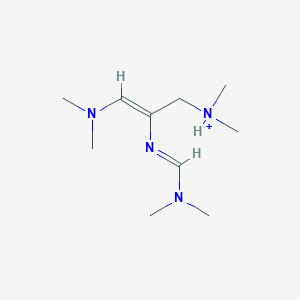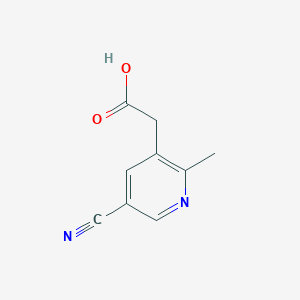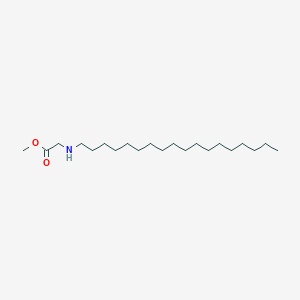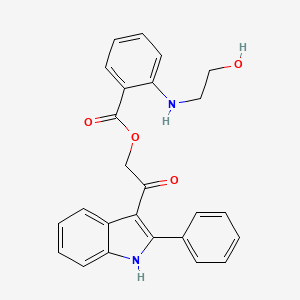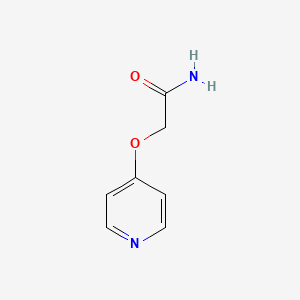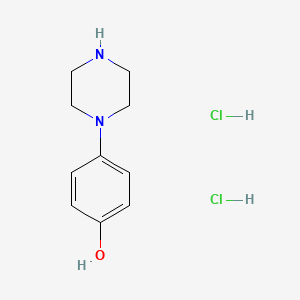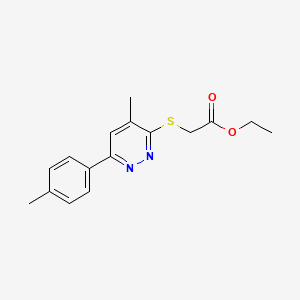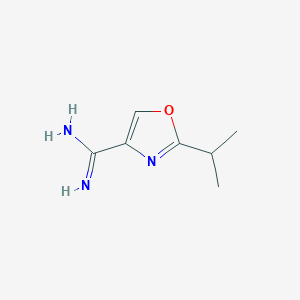
(S)-Cyclohex-3-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cyclohex-3-enol is an organic compound characterized by a cyclohexane ring with a hydroxyl group attached to the third carbon in the (S)-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-Cyclohex-3-enol can be synthesized through several methods. One common approach involves the reduction of cyclohex-3-enone using chiral catalysts to ensure the (S)-configuration. Another method includes the asymmetric hydrogenation of cyclohex-3-enone using chiral ligands and metal catalysts.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation processes. These methods typically employ high-pressure hydrogen gas and metal catalysts such as palladium or rhodium to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Cyclohex-3-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohex-3-enone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclohex-3-enone.
Reduction: Cyclohexanol.
Substitution: Depending on the nucleophile, products can include ethers, esters, or halides.
Aplicaciones Científicas De Investigación
(S)-Cyclohex-3-enol has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (S)-Cyclohex-3-enol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Cyclohexanol: Similar structure but lacks the double bond in the ring.
Cyclohex-3-enone: Similar structure but contains a ketone group instead of a hydroxyl group.
Cyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness: (S)-Cyclohex-3-enol is unique due to its specific (S)-configuration and the presence of both a hydroxyl group and a double bond in the cyclohexane ring
Propiedades
Fórmula molecular |
C6H10O |
|---|---|
Peso molecular |
98.14 g/mol |
Nombre IUPAC |
(1S)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m1/s1 |
Clave InChI |
ABZZOPIABWYXSN-ZCFIWIBFSA-N |
SMILES isomérico |
C1C[C@@H](CC=C1)O |
SMILES canónico |
C1CC(CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


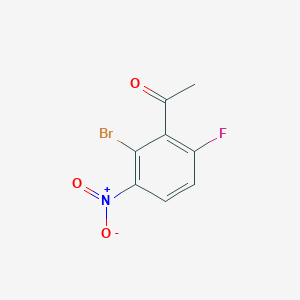
![2-(4-Bromo-6-fluoro-1H-benzo[d]imidazol-1-yl)-4,6-dichloropyrimidine-5-carboxamide](/img/structure/B12970767.png)
![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)
